Methyl 5-benzamidofuran-2-carboxylate

Description

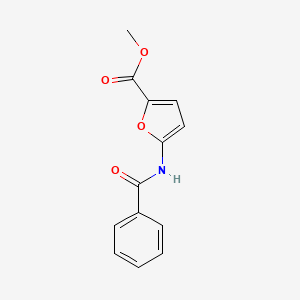

Methyl 5-benzamidofuran-2-carboxylate is a benzofuran derivative characterized by a furan ring substituted at position 5 with a benzamide group (-NHCOC₆H₅) and at position 2 with a methyl ester (-COOCH₃). This structure confers unique physicochemical properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between benzofuran precursors and benzoyl chloride derivatives under catalytic conditions.

Properties

IUPAC Name |

methyl 5-benzamidofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-17-13(16)10-7-8-11(18-10)14-12(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLBWKFLJIDRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzamidofuran-2-carboxylate typically involves the reaction of 5-amino-2-furoic acid with benzoyl chloride to form the benzamide intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are usually sufficient.

Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.

Solvents: Common solvents include methanol and dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and ester groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted benzamide and ester derivatives.

Scientific Research Applications

Methyl 5-benzamidofuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-benzamidofuran-2-carboxylate involves its interaction with various molecular targets. The benzamide group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects. Specific pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Benzofuran Derivatives

Key Findings:

Substituent Position and Polarity :

- The 5-hydroxy analog (CAS 56172-36-2) exhibits the highest similarity score (1.00) but replaces the benzamide with a hydroxyl group, significantly increasing polarity and acidity . This substitution reduces membrane permeability compared to the target compound.

- The 5-methoxy derivative (CAS 10242-08-7) shows moderate similarity (0.89). The methoxy group provides electron-donating effects, enhancing oxidative stability but reducing hydrogen-bonding capacity relative to the benzamide group .

Ester Group Variations: Ethyl benzofuran-2-carboxylate (CAS 3199-61-9) has an ethyl ester instead of a methyl ester, increasing lipophilicity (logP ~2.1 vs. ~1.8 for methyl).

Steric and Electronic Effects :

- Methyl substitution at C6 (CAS 82788-37-2) introduces steric bulk, which may hinder interactions in biological systems (e.g., enzyme active sites). In contrast, the target compound’s benzamide group at C5 offers a planar structure conducive to π-π stacking .

Biological Activity

Methyl 5-benzamidofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its furan ring, which is known for various bioactive properties. The synthesis typically involves the reaction of benzoyl chloride with 5-hydroxymethylfuran-2-carboxylic acid, followed by methylation to yield the final product. This process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antibacterial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer potential of this compound. The MTT assay was employed to assess cell viability in response to varying concentrations of the compound:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | 75.50 |

| Vero | 80.10 |

These results indicate that this compound has a significant cytotoxic effect on cancer cells, particularly HeLa cells, which are often used as a standard in anticancer research.

Antibacterial Activity

The antibacterial efficacy was evaluated using standard broth dilution methods. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 15.00 |

| Pseudomonas aeruginosa | 20.00 |

The compound exhibited particularly strong activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Case Studies and Applications

Several case studies highlight the application of this compound in drug development:

- Anticancer Drug Development : A study focusing on the modification of furan derivatives led to the discovery that certain structural modifications enhanced anticancer properties, indicating a pathway for developing more effective chemotherapeutic agents.

- Antimicrobial Formulations : Research has explored the incorporation of this compound into topical formulations aimed at treating skin infections caused by resistant bacteria.

- Combination Therapies : Investigations into combining this compound with existing antibiotics have shown synergistic effects, enhancing overall antibacterial efficacy while potentially reducing side effects associated with higher doses of conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.